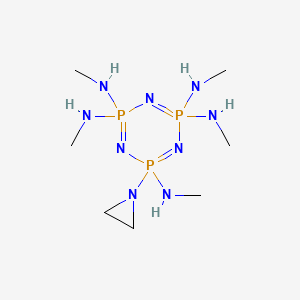
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-2-(1-aziridinyl)-2,4,4,6,6-pentakis(methylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 6234084 is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
The synthesis of BRN 6234084 involves several steps, including specific reaction conditions and reagents. The compound can be prepared through a series of organic reactions, often involving the use of catalysts and specific temperature and pressure conditions. Industrial production methods may vary, but they generally follow the principles of organic synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
BRN 6234084 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include specific solvents, temperatures, and catalysts to ensure the desired reaction pathway and product formation .
Scientific Research Applications
BRN 6234084 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: Employed in biochemical assays and studies to understand molecular interactions and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of BRN 6234084 involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
BRN 6234084 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
3-Chlorobenzo[b]thiophene-2-carboxylic acid: Known for its use in organic synthesis and as a catalyst in certain reactions.
(1R,2R,3S,5R)-(-)-2,3-Pinanediol: A chiral organic compound used in the synthesis of pesticides and pharmaceutical intermediates.
Compared to these compounds, BRN 6234084 may offer distinct advantages in terms of reactivity, stability, and application potential, making it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
89631-71-0 |
|---|---|
Molecular Formula |
C7H24N9P3 |
Molecular Weight |
327.25 g/mol |
IUPAC Name |
6-(aziridin-1-yl)-2-N,2-N',4-N,4-N',6-N-pentamethyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2,4,4,6-pentamine |
InChI |
InChI=1S/C7H24N9P3/c1-8-17(9-2)13-18(10-3,11-4)15-19(12-5,14-17)16-6-7-16/h8-12H,6-7H2,1-5H3 |
InChI Key |
RZZKSSYMVXKVPS-UHFFFAOYSA-N |
Canonical SMILES |
CNP1(=NP(=NP(=N1)(NC)N2CC2)(NC)NC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


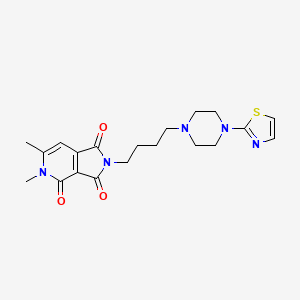
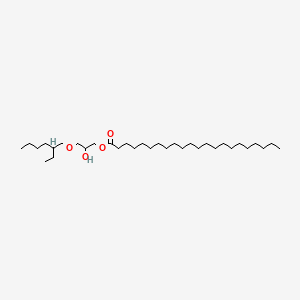
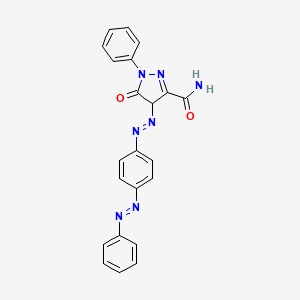


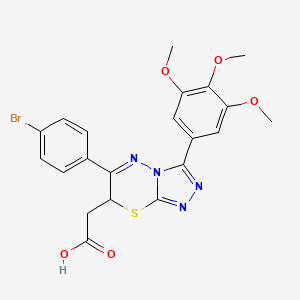

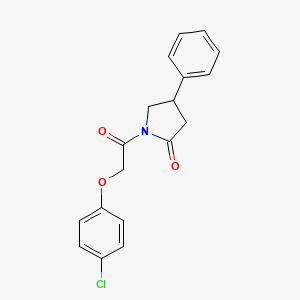
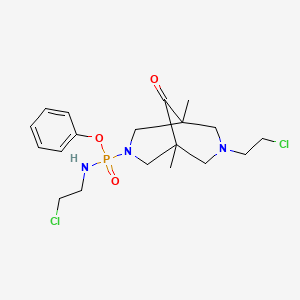

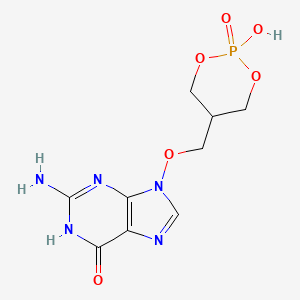

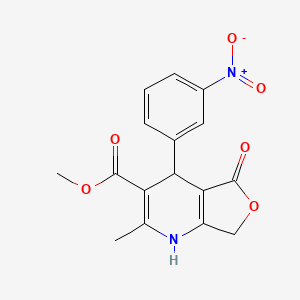
![1-[3-[[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]oxy]propyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12705561.png)
